N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine
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Overview
Description
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine is a synthetic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate.
Coupling Reaction: The chromen derivative is then coupled with a propanoyl chloride derivative in the presence of a base such as triethylamine.
Glycylglycine Addition: The resulting intermediate is reacted with glycylglycine in the presence of a coupling agent like TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The propanoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acyl chlorides and bases like pyridine are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various acyl-substituted derivatives.
Scientific Research Applications
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets. The chromen moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to anti-inflammatory and antioxidant effects, among others .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine
- N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}tryptophan
- N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-L-valine
Uniqueness
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}glycylglycine is unique due to its specific combination of the chromen moiety with glycylglycine, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C20H24N2O7 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[[2-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H24N2O7/c1-4-5-13-8-18(26)29-15-7-11(2)6-14(19(13)15)28-12(3)20(27)22-9-16(23)21-10-17(24)25/h6-8,12H,4-5,9-10H2,1-3H3,(H,21,23)(H,22,27)(H,24,25) |
InChI Key |
ZNSRBZLZJLBBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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